Product packaging for 3-(Ethylthio)-2-methylpropanoic acid(Cat. No.:CAS No. 109480-87-7)

3-(Ethylthio)-2-methylpropanoic acid

Cat. No.: B13614573
CAS No.: 109480-87-7
M. Wt: 148.23 g/mol
InChI Key: WWBWLALUPIFLAU-UHFFFAOYSA-N
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Description

3-(Ethylthio)-2-methylpropanoic acid is a chiral carboxylic acid that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. The compound features a propanoic acid backbone substituted with a methyl group and an ethylthio ether moiety, a structure that is commonly explored in the development of potential pharmaceutical active ingredients . Similar compounds, such as those with acetylthio modifications, are listed as chemical intermediates, indicating the utility of this class of molecules in multi-step synthetic routes . As a building block, it can be used to introduce specific steric and electronic properties into a target molecule. The ethylthio ether group can participate in further chemical transformations, making it a versatile precursor for researchers. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use. Handling should be performed by qualified professionals with an understanding of organic chemical safety, and the material should be stored as recommended, typically sealed in a dry, cool environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2S B13614573 3-(Ethylthio)-2-methylpropanoic acid CAS No. 109480-87-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109480-87-7

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

3-ethylsulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C6H12O2S/c1-3-9-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)

InChI Key

WWBWLALUPIFLAU-UHFFFAOYSA-N

Canonical SMILES

CCSCC(C)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethylthio 2 Methylpropanoic Acid

Strategies Involving 3-Mercapto-2-methylpropanoic Acid as a Precursor

The most direct and widely utilized strategy for synthesizing 3-(Ethylthio)-2-methylpropanoic acid is the ethylation of its thiol precursor, 3-Mercapto-2-methylpropanoic acid. This approach leverages the high nucleophilicity of sulfur to form the key carbon-sulfur bond. This precursor is a known chemical entity, available for use in such synthetic transformations. mdpi.com

The formation of the thioether linkage from 3-Mercapto-2-methylpropanoic acid proceeds via a nucleophilic substitution reaction, typically an SN2 mechanism. acsgcipr.org The process involves two primary steps:

Deprotonation: The thiol group (-SH) of 3-Mercapto-2-methylpropanoic acid is first deprotonated using a suitable base to form a highly nucleophilic thiolate anion (-S⁻).

Nucleophilic Attack: The generated thiolate anion then attacks an ethyl electrophile, displacing a leaving group to form the final thioether product.

A general reaction scheme for this process is as follows: HS-CH₂-CH(CH₃)-COOH + Base → ⁻S-CH₂-CH(CH₃)-COO⁻ + Base-H⁺ ⁻S-CH₂-CH(CH₃)-COO⁻ + CH₃CH₂-LG → CH₃CH₂-S-CH₂-CH(CH₃)-COOH + LG⁻ (where LG is a leaving group)

The selection of reagents for this transformation is critical for achieving high efficiency. A variety of bases, ethylating agents, and solvents can be employed, each influencing the reaction's outcome. acsgcipr.orgchemicalbook.com

Table 1: Common Reagents for Alkylation of 3-Mercapto-2-methylpropanoic Acid

Reagent Type Examples Role in Reaction
Ethylating Agent Iodoethane (B44018), Bromoethane (B45996), Ethyl tosylate, Diethyl sulfate Provides the ethyl group; the leaving group's ability (I⁻ > Br⁻ > OTs⁻ > Cl⁻) affects reactivity.
Base Potassium hydroxide (B78521) (KOH), Sodium hydroxide (NaOH), Sodium hydride (NaH), Potassium carbonate (K₂CO₃) Deprotonates the thiol to form the more reactive thiolate nucleophile.

| Solvent | Methanol (B129727), Ethanol (B145695), Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF) | Dissolves reactants and influences the reaction rate and mechanism. Polar aprotic solvents often favor SN2 reactions. |

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction time and side products. Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the leaving group on the ethylating agent.

For instance, a documented synthesis of the methyl analog involves reacting 3-mercapto-2-methylpropanoic acid with iodomethane (B122720) using powdered potassium hydroxide in methanol, with heating to 65°C for 2 hours. chemicalbook.com Adapting this for the ethyl derivative, optimization would involve:

Leaving Group: Using iodoethane would likely result in a faster reaction compared to bromoethane or chloroethane (B1197429) due to the better leaving group ability of iodide. acsgcipr.org

Solvent Choice: While protic solvents like methanol are functional, switching to a polar aprotic solvent such as DMF could accelerate the SN2 reaction by effectively solvating the counter-ion of the base while leaving the thiolate nucleophile relatively free and more reactive. acsgcipr.org

Phase Transfer Catalysis (PTC): To improve reactions in biphasic systems or with insoluble bases, a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide) can be employed. acsgcipr.orggoogle.com The catalyst transports the thiolate anion from the solid or aqueous phase to the organic phase containing the ethylating agent, significantly enhancing the reaction rate.

Table 2: Influence of Reaction Parameters on Thioether Synthesis Yield

Parameter Condition Expected Effect on Yield/Rate Rationale
Temperature Increased Increases reaction rate Provides sufficient activation energy for the SN2 reaction.
Base Strength Stronger (e.g., NaH vs. K₂CO₃) Faster deprotonation Ensures complete and rapid formation of the thiolate nucleophile.
Solvent Polar Aprotic (e.g., DMF) vs. Polar Protic (e.g., Ethanol) Increases reaction rate Stabilizes the transition state of SN2 reactions without protonating the nucleophile. acsgcipr.org

| Concentration | Higher | Increases reaction rate | Increases the frequency of molecular collisions between reactants. |

Alternative Synthetic Routes to the 2-Methylpropanoic Acid Skeleton

Besides the direct alkylation of 3-Mercapto-2-methylpropanoic acid, alternative strategies can be employed which construct the molecule's carbon skeleton and introduce the thioether functionality through different bond formations.

Michael Addition: A prominent alternative is the conjugate (Michael) addition of ethanethiol (B150549) to an α,β-unsaturated carbonyl compound like methacrylic acid or its esters. acsgcipr.orgprepchem.com This reaction forms the C-S bond at the β-carbon, directly yielding the this compound skeleton. The reaction is typically catalyzed by a base, which deprotonates the ethanethiol to form the ethylthiolate nucleophile.

Reaction: CH₃CH₂SH + CH₂=C(CH₃)COOH --(Base)--> CH₃CH₂-S-CH₂-CH(CH₃)COOH

Nucleophilic Substitution on a Halogenated Precursor: Another approach involves starting with a 2-methylpropanoic acid derivative that is halogenated at the 3-position, such as 3-bromo-2-methylpropanoic acid. This substrate can then undergo an SN2 reaction with an ethylthiolate salt, like sodium ethylthiolate (NaSEt), to form the desired product. This method reverses the roles of the nucleophile and electrophile compared to the strategy in section 2.1. A similar synthetic logic has been applied to the synthesis of related thioalkanoic acids. researchgate.net

Reaction: Br-CH₂-CH(CH₃)COOH + NaSEt → CH₃CH₂-S-CH₂-CH(CH₃)COOH + NaBr

Development of Stereoselective Synthetic Pathways to Chiral Isomers

This compound possesses a stereocenter at the C-2 position, meaning it can exist as two enantiomers, (R) and (S). The development of stereoselective pathways is crucial for applications where a single enantiomer is required.

Chiral Pool Synthesis: This strategy utilizes enantiomerically pure starting materials derived from nature. For example, one could begin with either (R)- or (S)-3-hydroxy-2-methylpropanoic acid. The hydroxyl group can be chemically converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with sodium ethylthiolate would proceed via an SN2 mechanism, which characteristically occurs with an inversion of stereochemistry. Therefore, starting with (R)-3-hydroxy-2-methylpropanoic acid would yield (S)-3-(Ethylthio)-2-methylpropanoic acid.

Asymmetric Catalysis: An alternative to using chiral precursors is to employ a chiral catalyst to induce stereoselectivity. The Michael addition route (Section 2.2) is particularly amenable to this approach. An asymmetric sulfa-Michael addition can be achieved by reacting ethanethiol and methacrylic acid in the presence of a chiral catalyst, such as a chiral amine or a metal complex bearing a chiral ligand. researchgate.net The catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Research into asymmetric sulfa-Michael additions has shown this to be a viable strategy for creating chiral sulfur-containing compounds. researchgate.net

Green Chemistry Principles in the Synthesis of Thioether Propanoic Acids

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Key green strategies include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The Michael addition of ethanethiol to methacrylic acid is an excellent example of a 100% atom-economical reaction.

Use of Safer Solvents: Traditional syntheses of thioethers often use dipolar aprotic solvents like DMF and NMP, which have associated toxicity. acsgcipr.org Green alternatives include using water, ethanol, or performing reactions under solvent-free conditions. nih.govrsc.org Copper-catalyzed C-S bond formations have been successfully demonstrated in water. rsc.org

Catalysis: Using catalytic amounts of a substance to drive a reaction is preferable to using stoichiometric reagents. For example, solid acid catalysts can be used for the direct substitution of alcohols with thiols, a reaction whose only byproduct is water. nih.gov These catalysts are often reusable, further reducing waste.

Odorless Thiol Surrogates: A significant drawback of using ethanethiol is its intense and unpleasant odor. Green approaches utilize odorless thiol equivalents or in-situ generation methods. For instance, Bunte salts (S-alkyl thiosulfates) can react with Grignard reagents to produce thioethers, avoiding the direct handling of volatile thiols. organic-chemistry.org Thiourea can also be used as a thiol precursor. acsgcipr.org

Table 3: Comparison of Green vs. Traditional Synthetic Approaches

Feature Traditional Approach Green Chemistry Approach Example/Benefit
Solvent DMF, NMP, Halogenated solvents acsgcipr.org Water, Ethanol, Trifluorotoluene, Solvent-free acsgcipr.orgnih.gov Reduces toxicity and environmental pollution.
Byproducts Stoichiometric salts (e.g., NaBr) Water or none nih.gov Minimizes waste and simplifies purification.
Sulfur Source Ethanethiol (malodorous) Bunte salts, Thiourea, Na₂S₂O₃ acsgcipr.orgorganic-chemistry.org Improves operational safety and comfort.

| Catalyst | Stoichiometric base | Reusable solid acids, Base metal catalysts researchgate.netnih.gov | Increases efficiency and reduces waste. |

Chemical Reactivity and Mechanistic Investigations of 3 Ethylthio 2 Methylpropanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, enabling transformations that modify the molecular structure and properties of 3-(Ethylthio)-2-methylpropanoic acid.

Esterification and Amidation for Functional Group Transformation

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. askfilo.comchemguide.co.ukchemguide.co.uk

For instance, the reaction with ethanol (B145695) would yield ethyl 3-(ethylthio)-2-methylpropanoate. Typical conditions involve refluxing the carboxylic acid and ethanol with a catalytic amount of sulfuric acid. researchgate.netceon.rs

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride intermediate. This intermediate then readily reacts with a primary or secondary amine to furnish the corresponding amide. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the direct condensation of the carboxylic acid with an amine.

TransformationReagentsTypical ConditionsProduct
EsterificationAlcohol (e.g., Ethanol), H₂SO₄ (catalyst)RefluxEthyl 3-(ethylthio)-2-methylpropanoate
Amidation1. SOCl₂ or (COCl)₂ 2. Amine (e.g., NH₃, RNH₂, R₂NH)1. Anhydrous conditions, often with gentle heating 2. Room temperature or coolingN-substituted 3-(ethylthio)-2-methylpropanamide
AmidationAmine, DCC or EDCAnhydrous solvent (e.g., DCM, DMF), room temperatureN-substituted 3-(ethylthio)-2-methylpropanamide

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires specific structural features, most commonly a β-carbonyl group. Since this compound does not possess this feature, it is generally stable to decarboxylation under normal conditions.

However, decarbonylative coupling reactions can be achieved under specific catalytic conditions. For instance, the conversion of carboxylic acids to thioethers via a palladium-catalyzed decarbonylative process has been reported, though this typically involves the formation of a thioester intermediate and subsequent C-S activation. rsc.org

Transformations Involving the Thioether Linkage

The sulfur atom in the thioether linkage is susceptible to oxidation and can participate in bond cleavage reactions, offering another avenue for the functionalization of this compound.

Selective Oxidation to Sulfoxides and Sulfones

The thioether moiety can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Oxidation to Sulfoxide: For the selective oxidation to the corresponding sulfoxide, 3-(ethylsulfinyl)-2-methylpropanoic acid, mild oxidizing agents are employed. A common and effective reagent is hydrogen peroxide (H₂O₂) in a suitable solvent like acetic acid. nih.gov Other reagents that can achieve this transformation include sodium periodate (B1199274) (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) used in stoichiometric amounts. organic-chemistry.org

Oxidation to Sulfone: Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the sulfone, 3-(ethylsulfonyl)-2-methylpropanoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), an excess of hydrogen peroxide, or peroxy acids like m-CPBA in greater than two equivalents are effective for this transformation. organic-chemistry.org The reaction with H₂O₂ can be catalyzed by various metal catalysts to improve efficiency and selectivity. researchgate.netmdpi.com

ProductOxidizing AgentTypical Conditions
SulfoxideH₂O₂ in Acetic AcidRoom temperature
SulfoxideNaIO₄Aqueous solvent, room temperature
SulfoneExcess H₂O₂Often requires heating or a catalyst
SulfoneKMnO₄Basic or acidic conditions, often requires cooling

Cleavage Mechanisms of the C-S Bond

Cleavage of the carbon-sulfur bond in thioethers can be achieved through various methods, including reductive, oxidative, and elimination pathways.

Reductive Cleavage: Reductive cleavage of the C-S bond in aliphatic thioethers can be accomplished using dissolving metal reductions, such as sodium in liquid ammonia. This would lead to the formation of propane (B168953) and ethanethiol (B150549).

Oxidative Cleavage: Certain oxidative conditions can lead to C-S bond cleavage, often proceeding through a sulfoxide or sulfone intermediate.

Elimination Reactions: In cases where the thioether is part of a self-assembled monolayer on a gold surface, an E1cB elimination pathway (β-elimination) has been proposed as a mechanism for C-S bond scission in derivatives of 3-mercaptopropanoic acid. conicet.gov.arconicet.gov.ar This mechanism is particularly relevant in surface chemistry and materials science applications.

Exploration of Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the literature. However, general principles of reaction kinetics for the individual functional groups can be applied.

The oxidation of thioethers has been the subject of more detailed kinetic studies. The rate of oxidation is dependent on the nature of the oxidant and the electronic properties of the thioether. Electron-donating groups on the sulfur atom generally increase the rate of oxidation. The reaction of thioethers with hydrogen peroxide can be slow, but is often accelerated by acid catalysis.

Thermodynamically, both esterification and amidation are equilibrium processes. The position of the equilibrium can be manipulated by changing the reaction conditions, such as removing a product as it is formed. The oxidation of a thioether to a sulfoxide and then to a sulfone is a thermodynamically favorable process.

Reaction TypeFactors Influencing RateGeneral Thermodynamic Profile
EsterificationCatalyst concentration, Temperature, Steric hindranceReversible, equilibrium-controlled
AmidationNature of activating agent, Nucleophilicity of amineGenerally favorable, often irreversible with reactive intermediates
Thioether OxidationOxidant strength, Solvent, Temperature, Electronic effectsExothermic and generally irreversible

Design and Synthesis of Derivatives and Analogues of 3 Ethylthio 2 Methylpropanoic Acid

Synthesis of Esters and Amides of 3-(Ethylthio)-2-methylpropanoic Acid

The carboxyl group of this compound is a prime site for modification to generate esters and amides. These derivatives are often synthesized to enhance properties such as cell permeability, metabolic stability, or to serve as intermediates for further chemical elaboration.

Esterification: The synthesis of esters from this compound can be achieved through standard acid-catalyzed esterification (Fischer esterification) by refluxing the carboxylic acid with an appropriate alcohol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be employed. For instance, reacting the carboxylic acid with an alcohol in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitates the formation of the ester bond.

Amidation: The formation of amides from this compound involves the coupling of the carboxylic acid with a primary or secondary amine. A common and effective method is the activation of the carboxylic acid prior to reaction with the amine. This can be done by converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine to form the corresponding amide. Another widely used approach involves peptide coupling reagents, which are standard in the synthesis of complex molecules like proline derivatives (as discussed in section 4.4).

General synthetic strategies for amide formation from carboxylic acids often involve activation with reagents like ethyl chloroformate in the presence of a base such as triethylamine, followed by the addition of an amine source like ammonium (B1175870) chloride to yield primary amides. researchgate.net This method proceeds through a mixed carbonic carboxylic anhydride (B1165640) intermediate. researchgate.net

Table 1: General Methods for Ester and Amide Synthesis
Derivative TypeGeneral MethodKey Reagents
EstersFischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)
EstersDCC/DMAP CouplingAlcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)
AmidesAcyl Chloride FormationThionyl Chloride (SOCl₂), Amine
AmidesMixed Anhydride MethodEthyl Chloroformate, Triethylamine, Amine

Structural Modifications of the Ethylthio Group for Targeted Reactivity

Modifying the ethylthio group is a key strategy to alter the molecule's reactivity, particularly for its use as a synthetic intermediate. The sulfur atom can be acylated to form thioesters, which can act as protecting groups for the thiol functionality that may be unmasked in a later synthetic step.

A prominent example is the synthesis of 3-acetylthio-2-methylpropanoic acid . This compound is typically prepared by the Michael addition of thioacetic acid to methacrylic acid. prepchem.com The reaction involves heating the two reactants, often on a steam bath, followed by distillation to purify the product. prepchem.com The acetylthio group serves as a stable precursor to the free thiol, which can be revealed by hydrolysis under basic conditions. This latent thiol functionality is crucial in the design of molecules that interact with biological systems, such as enzyme inhibitors.

Another significant modification involves the use of a benzoyl group, yielding 3-benzoylthio-2-methylpropanoic acid . This analogue is synthesized by reacting thiobenzoic acid with methacrylic acid. google.com The benzoylthio group, like the acetylthio group, functions as a protecting group for the sulfur atom. Its specific application is highlighted in its role as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, where the eventual deprotection reveals a mercapto group essential for biological activity. google.com

Table 2: Modifications of the Thio-Group
Modified CompoundSynthetic PrecursorsPurpose of Modification
3-Acetylthio-2-methylpropanoic acidThioacetic acid, Methacrylic acidProtection of thiol group; intermediate for synthesis
3-Benzoylthio-2-methylpropanoic acidThiobenzoic acid, Methacrylic acidProtection of thiol group; intermediate for ACE inhibitors

Exploration of Chiral Analogues and Diastereomeric Synthesis

The carbon atom at the 2-position of the propanoic acid chain is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The specific stereochemistry of this center is often critical for biological activity. Therefore, the synthesis and separation of individual enantiomers are of significant interest.

A key challenge is the synthesis of enantiomerically pure forms of these compounds. While asymmetric synthesis methods can be employed to create a specific enantiomer directly, a common industrial approach is the resolution of a racemic mixture.

For instance, racemic (±)-3-benzoylthio-2-methylpropanoic acid can be resolved to isolate the desired enantiomer. google.com This is accomplished by using a chiral resolving agent, such as the naturally derived amine (+)-dehydroabietylamine . google.com When this chiral base is reacted with the racemic acid, it forms a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. After separation, the desired salt is treated with a strong acid to liberate the enantiomerically pure (-)-3-benzoylthio-2-methyl-propanoic acid. google.com This specific enantiomer is a valuable intermediate for producing potent ACE inhibitors like certain proline derivatives. google.com

Development of Proline-Containing Derivatives

Proline is a unique amino acid that, when incorporated into molecules, imparts significant conformational rigidity. The development of derivatives combining 3-(thio)-2-methylpropanoic acid with proline has been a fruitful area of research, particularly in the development of pharmaceuticals.

The synthesis of these conjugates typically involves the formation of an amide bond between the carboxyl group of the propanoic acid derivative and the secondary amine of the proline ring. For example, 1-(3-acetylthio-2-DL-methylpropanoyl)-L-proline is synthesized by coupling 3-acetylthio-2-methylpropanoic acid with L-proline. The reaction can be facilitated by converting the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with L-proline under basic conditions (Schotten-Baumann reaction). Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (DCC) can be used to directly form the amide bond, often with the proline carboxyl group protected as an ester (e.g., a tert-butyl ester) to prevent side reactions.

These proline-containing derivatives are a major class of ACE inhibitors. The propanoic acid moiety provides the crucial thiol group (after deacetylation) that coordinates to the zinc ion in the active site of the enzyme, while the proline portion mimics the C-terminal dipeptide of angiotensin I, ensuring high binding affinity and specificity.

Advanced Spectroscopic and Chromatographic Characterization in Research Settings

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of 3-(Ethylthio)-2-methylpropanoic acid is C₆H₁₂O₂S, giving it a monoisotopic mass of approximately 148.056 Da.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the mass to within a few parts per million of its calculated value.

In electron ionization (EI) mass spectrometry, the molecule is fragmented in a predictable manner. For carboxylic acids, characteristic fragmentation includes the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). nist.gov Other expected fragmentation pathways for this compound would involve cleavage at the C-S bonds.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value (Nominal) Possible Fragment Ion Fragment Lost
148 [C₆H₁₂O₂S]⁺ (Molecular Ion)
131 [C₆H₁₁OS]⁺ •OH
103 [C₄H₇S]⁺ •COOH, H₂O
87 [C₄H₇O₂]⁺ •SCH₂CH₃
73 [C₃H₅O₂]⁺ •CH₂SCH₂CH₃

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

A very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching vibration, which is broadened by hydrogen bonding. nist.gov

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. nist.gov

C-H stretching vibrations for the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹.

The C-S stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.

Raman spectroscopy would also detect these vibrations but is often particularly useful for identifying the C-S bond, which can give a more prominent signal in Raman than in IR.

Table 3: Predicted Principal Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
2500 - 3300 O-H stretch (Carboxylic Acid) Strong, Broad
2850 - 2980 C-H stretch (Alkyl) Medium-Strong
1700 - 1725 C=O stretch (Carbonyl) Strong
1400 - 1470 C-H bend (Alkyl) Medium
1210 - 1320 C-O stretch (Carboxylic Acid) Medium

Advanced Chromatographic Separations for Purity Assessment and Isomer Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating the target compound from any starting materials, byproducts, or impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like carboxylic acids. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol (B129727) gradient, would be suitable. docbrown.info The purity would be determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all observed peaks at a specific UV wavelength (e.g., ~210 nm). Because the molecule contains a chiral center, specialized chiral HPLC columns could be used to separate the R and S enantiomers and determine the enantiomeric excess of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. chemicalbook.com Due to the low volatility of the carboxylic acid, derivatization is often required, for example, by converting the acid to a more volatile ester (e.g., a methyl or ethyl ester). This technique is highly effective for identifying and quantifying volatile impurities. The mass spectrometer provides confirmation of the identity of the separated components by matching their fragmentation patterns to known databases or by interpretation. chemicalbook.com

Computational Chemistry and Theoretical Modeling of 3 Ethylthio 2 Methylpropanoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-(Ethylthio)-2-methylpropanoic acid. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

By solving the Schrödinger equation in an approximate manner, DFT can be used to determine a variety of electronic properties. For this compound, these calculations would typically involve geometry optimization to find the lowest energy structure. From this optimized geometry, further properties can be calculated. A theoretical investigation into the electronic properties of 2-thiophene carboxylic acid derivatives using DFT has demonstrated the utility of such approaches. mdpi.com

Key electronic descriptors that can be calculated for this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carboxylic acid group would be expected to be an electron-rich region, while the sulfur atom could also influence the electrostatic potential.

These quantum chemical descriptors are valuable for predicting how this compound might interact with other molecules, including biological targets like enzymes. For instance, understanding the electronic properties of related thioether-containing compounds has been crucial in various chemical contexts. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-0.8 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap5.7 eVIndicator of chemical reactivity and stability.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations.

Conformational Analysis and Energy Landscapes via Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them.

Molecular Dynamics (MD) simulations are a powerful technique for exploring the conformational space of a molecule over time. mdpi.com By simulating the motion of atoms and molecules, MD can provide a detailed picture of the accessible conformations and their relative populations. For this compound, MD simulations could reveal the preferred orientations of the ethylthio group relative to the propanoic acid backbone. The dynamic and thermodynamic constraints of docked drugs in complex with target proteins can be ascertained by all-atom molecular dynamics simulations. researchgate.net

The process of a conformational analysis for this compound would typically involve:

Initial Structure Generation: Creating an initial 3D structure of the molecule.

Force Field Selection: Choosing an appropriate force field that accurately describes the intramolecular and intermolecular interactions.

Simulation: Running an MD simulation for a sufficient length of time to sample the conformational space thoroughly.

Analysis: Analyzing the trajectory to identify the most stable conformers and the transitions between them. This can be visualized using a Ramachandran-like plot for the key dihedral angles.

The resulting energy landscape provides valuable information about the molecule's flexibility, which is crucial for understanding its interaction with biological receptors.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using quantum chemical methods. For this compound, the predicted 1H and 13C NMR spectra would show distinct signals for the methyl, methylene (B1212753), and methine protons and carbons, as well as the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing effect of the carboxylic acid group and the presence of the sulfur atom. The proton NMR spectrum of the related 2-methylpropanoic acid shows characteristic splitting patterns that can be analyzed. docbrown.info

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the IR spectrum. This would allow for the identification of characteristic peaks, such as the C=O stretch of the carboxylic acid, the O-H stretch, and various C-H and C-S stretching and bending modes. DFT has been successfully used to study the carboxyl group in various molecules.

Mass Spectrometry: While not a direct prediction from quantum chemistry in the same way as NMR or IR, computational methods can help in understanding fragmentation patterns observed in mass spectrometry by calculating the energies of different fragment ions. The fragmentation pattern of 2-methylpropanoic acid has been documented. docbrown.info

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted FeatureChemical Group
1H NMRδ 10-12 ppm (singlet)Carboxylic acid (-COOH)
δ 2.5-3.0 ppm (multiplet)Methine (-CH)
δ 2.5-2.8 ppm (quartet)Methylene (-S-CH2-)
δ 1.2-1.4 ppm (triplet)Ethyl methyl (-CH3)
δ 1.1-1.3 ppm (doublet)Propanoic methyl (-CH3)
13C NMRδ 175-185 ppmCarbonyl (-C=O)
IR~1700 cm-1 (strong)C=O stretch
~2500-3300 cm-1 (broad)O-H stretch

Note: These are approximate predicted values based on typical chemical shifts and vibrational frequencies for these functional groups.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Hypotheses in in vitro studies (e.g., enzyme inhibition mechanisms)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. arabjchem.org These models are particularly useful for generating mechanistic hypotheses and for designing more potent enzyme inhibitors. nih.govfda.gov

In the context of this compound, if it were identified as an inhibitor of a particular enzyme, SAR and QSAR studies could be employed to understand the key molecular features responsible for its inhibitory activity. This would involve synthesizing and testing a series of analogs with systematic variations in their structure.

A hypothetical QSAR study for enzyme inhibition by analogs of this compound might involve:

Data Set: A series of compounds with varying substituents and their corresponding experimentally determined inhibitory activities (e.g., IC50 values).

Descriptor Calculation: For each compound, a set of molecular descriptors would be calculated. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model would be assessed using statistical techniques like cross-validation and by using an external test set of compounds. nih.gov

For example, a QSAR model might reveal that increasing the hydrophobicity of the substituent on the sulfur atom leads to increased inhibitory activity, suggesting a hydrophobic binding pocket in the enzyme's active site. Such models provide valuable guidance for the design of new, more effective inhibitors. The development of QSAR models for inhibitors of enzymes like cytochrome P450 demonstrates the power of this approach. fda.gov

Exploration of Research Applications and Synthetic Utility

Role as a Synthetic Intermediate in Complex Organic Molecule Assembly

3-(Alkylthio)-2-methylpropanoic acid derivatives serve as crucial building blocks in the synthesis of more complex organic molecules, most notably in the pharmaceutical industry. A prominent example is the use of the structurally similar compound, (2S)-3-acetylthio-2-methylpropanoic acid, as a key intermediate in the synthesis of Captopril. chemicalbook.comjst.go.jpwikipedia.orgnbinno.com Captopril was the first orally active angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and congestive heart failure. wikipedia.org

The synthesis of Captopril involves the acylation of the amino acid L-proline with (2S)-3-acetylthio-2-methylpropanoyl chloride. chemicalbook.comwikipedia.org The subsequent removal of the acetyl protecting group reveals the free thiol, which is essential for the drug's biological activity. wikipedia.org This synthetic strategy highlights the utility of 3-(acylthio)-2-methylpropanoic acids as chiral synthons, providing the necessary stereochemistry and functional groups for the final complex molecule. jst.go.jpnbinno.com The versatility of these compounds as intermediates extends to their potential use in the synthesis of other complex molecules where a thiol-containing moiety is required.

Table 1: Key Intermediates in the Synthesis of Captopril

IntermediateRole in Synthesis
(2S)-3-acetylthio-2-methylpropanoic acidPrecursor to the acyl chloride
(2S)-3-acetylthio-2-methylpropanoyl chlorideAcylating agent for L-proline
L-prolineAmino acid backbone of Captopril

Potential Applications in Polymer Chemistry, e.g., as a Precursor for Chain Transfer Agents

In the field of polymer chemistry, there is a significant interest in compounds that can act as chain transfer agents (CTAs) in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Trithiocarbonates are a major class of RAFT agents that enable the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.net

The general synthesis of trithiocarbonate (B1256668) RAFT agents often involves the reaction of a thiol with carbon disulfide. mdpi.comresearchgate.net Given that 3-(Ethylthio)-2-methylpropanoic acid contains a thioether linkage, its precursor, 3-mercapto-2-methylpropanoic acid, could potentially be utilized in the synthesis of a corresponding trithiocarbonate RAFT agent. The reaction of 3-mercapto-2-methylpropanoic acid with carbon disulfide and an appropriate alkyl halide would yield a trithiocarbonate with a carboxylic acid functionality. This functional handle could then be used to attach the RAFT agent to other molecules or surfaces. While direct synthesis from this compound is not explicitly detailed in the provided search results, its structural motif strongly suggests its potential as a precursor to this important class of polymerization mediators.

Table 2: General Structure of Trithiocarbonate RAFT Agents

ComponentDescription
R Group A group that can reinitiate polymerization
Z Group A group that stabilizes the intermediate radical
C=S The thiocarbonylthio core responsible for the RAFT process

Utilization in Analytical Chemistry as a Derivatizing Agent or Reference Standard

In analytical chemistry, particularly in gas chromatography (GC), derivatization is a common technique used to modify analytes to improve their volatility, thermal stability, and detectability. gcms.cz Compounds with polar functional groups, such as carboxylic acids and thiols, often exhibit poor chromatographic behavior. Derivatization masks these polar groups, leading to sharper peaks and better separation.

3-Acetylthio-2-methylpropanoic acid has been identified as a compound that can be used as a derivatizing agent in gas chromatography to identify compounds with similar structures. biosynth.com The carboxylic acid group of this compound can be esterified, for example, to increase its volatility for GC analysis.

Furthermore, the availability of high-purity 3-(alkylthio)-2-methylpropanoic acid derivatives makes them suitable for use as reference standards in analytical methods. nbinno.comnih.gov A reference standard is a highly purified compound used as a measurement base for a qualitative or quantitative analysis. They are crucial for method validation, calibration, and ensuring the accuracy and reliability of analytical results. For instance, it could be used as an internal standard, a compound of known concentration added to a sample to facilitate the quantification of the analyte of interest. researchgate.netnih.govnih.gov

Table 3: Common Derivatization Reactions in Gas Chromatography

ReactionTarget Functional GroupResulting Derivative
EsterificationCarboxylic acidsEsters
SilylationAlcohols, phenols, carboxylic acids, aminesSilyl (B83357) ethers, silyl esters, silylamines
AcylationAlcohols, phenols, aminesEsters, amides

In vitro Mechanistic Studies on Enzyme Inhibition in Non-Human Biological Systems

Understanding the interaction of chemical compounds with biological systems is a fundamental aspect of biochemistry and drug discovery. In vitro mechanistic studies on enzyme inhibition provide valuable insights into a compound's potential biological activity and its mode of action.

Research has shown that 3-acetylthio-2-methylpropanoic acid can inhibit the activity of the enzyme choline (B1196258) kinase from rat liver. biosynth.com Choline kinase is an enzyme that plays a role in the synthesis of phosphatidylcholine, a major component of cell membranes. Inhibition of this enzyme can therefore impact cellular processes that rely on membrane synthesis and signaling. biosynth.com

Mechanistic studies of enzyme inhibition typically involve kinetic analyses to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.netnih.govamericanpeptidesociety.org These studies help to elucidate how the inhibitor interacts with the enzyme, whether it binds to the active site or an allosteric site, and how its binding affects the enzyme's affinity for its substrate. researchgate.netnih.govamericanpeptidesociety.org While the specific kinetic details of choline kinase inhibition by 3-acetylthio-2-methylpropanoic acid are not extensively detailed in the provided results, the finding itself opens avenues for further investigation into its mechanism of action and its potential effects on other enzymes in non-human biological systems.

Table 4: Types of Enzyme Inhibition

Inhibition TypeDescription
Competitive Inhibitor binds to the active site, preventing substrate binding.
Non-competitive Inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its activity, regardless of substrate binding.
Uncompetitive Inhibitor binds only to the enzyme-substrate complex.
Mixed Inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Conclusion and Future Research Directions

Summary of Academic Contributions and Identified Knowledge Gaps

The primary knowledge gap is, therefore, the very existence and synthesis of 3-(Ethylthio)-2-methylpropanoic acid. Without a reproducible synthetic route, no further research into its characteristics or potential applications can be undertaken.

Identification of Unexplored Reaction Pathways and Synthetic Challenges

Given the absence of published data, all reaction pathways leading to this compound are, by definition, unexplored. Hypothetically, its synthesis could be approached through several standard organic chemistry reactions. One plausible route could involve the conjugate addition of ethanethiol (B150549) to methacrylic acid or its esters, followed by hydrolysis if an ester is used.

However, this proposed pathway presents several synthetic challenges that would need to be addressed:

Regioselectivity: Ensuring the thiol adds at the desired β-position of the α,β-unsaturated carbonyl system.

Reaction Conditions: Optimization of catalysts (acid or base), solvents, and temperature to achieve a viable yield and purity.

Purification: Developing effective methods to isolate the desired product from starting materials, byproducts, and any catalysts used.

Without experimental data, these challenges remain theoretical hurdles. The lack of investigation into these or other potential synthetic routes, such as the alkylation of a 3-mercapto-2-methylpropanoic acid precursor, highlights the nascent stage of research concerning this compound.

Future Prospects in Advanced Organic Synthesis and Materials Science Research

The future prospects for this compound are entirely speculative and contingent on its successful synthesis and characterization. Should this compound become accessible, it could present several avenues for research in advanced organic synthesis and materials science.

In advanced organic synthesis , it could serve as a versatile building block. The presence of both a carboxylic acid and a thioether functional group would allow for a wide range of subsequent chemical transformations. The carboxylic acid could be converted into esters, amides, or other derivatives, while the thioether could potentially be oxidized to a sulfoxide (B87167) or sulfone, each with distinct chemical properties.

In materials science , molecules containing thioether linkages are of interest for the development of novel polymers and materials. The ethylthio group could impart specific properties, such as altered refractive index, thermal stability, or affinity for metal surfaces. For instance, it could be investigated as a monomer or a chain-transfer agent in polymerization reactions. The carboxylic acid functionality would provide a handle for grafting the molecule onto surfaces or incorporating it into larger polymer backbones.

However, until the fundamental chemistry of this compound is established, its potential contributions to these fields remain a matter of scientific conjecture. The immediate future research direction is clear: the development of a reliable synthetic pathway to unlock the study of this scientifically uncharted molecule.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(Ethylthio)-2-methylpropanoic acid?

  • Methodological Answer : The synthesis of thioether-containing propanoic acid derivatives often involves nucleophilic substitution or thiol-ene reactions. For example, similar compounds like 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid are synthesized using aqueous or ethanol solvents under basic conditions, with reagents such as 3-chloropropanoic acid and 2-(methylamino)ethanol . For this compound, analogous routes may involve reacting 2-methylpropanoic acid derivatives with ethanethiol in the presence of a catalyst like TCEP (Tris-(2-carboxyethyl)phosphine hydrochloride) to prevent disulfide formation . Optimization should focus on solvent polarity, temperature (e.g., 22–60°C), and stoichiometric ratios to maximize yield and purity.

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is widely used for quantification. Electrochemical methods, such as thin-film gold array (TFGA) electrodes, are also effective for thiol-containing compounds, as demonstrated in studies using MUA (11-mercaptoundecanoic acid) and anti-IL-6 nanobodies . For impurity profiling, techniques like LC-MS can identify byproducts such as disulfide derivatives (e.g., Impurity K in captopril studies) . Validate methods using standard buffers (e.g., phosphate buffer saline, pH 7.4) and spiked recovery experiments .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : Stability depends on preventing oxidation and hydrolysis. Store the compound in inert atmospheres (e.g., nitrogen) at –20°C, using desiccants to minimize moisture. Avoid exposure to light, as nitro or hydroxyaryl derivatives (e.g., 3-(4-Hydroxy-3-nitrophenyl)propanoic acid) are prone to photodegradation . Monitor stability via periodic HPLC analysis and compare degradation kinetics under varying conditions (temperature, pH) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The ethylthio group acts as a leaving group in SN2 reactions, influenced by steric hindrance from the methyl substituent. Computational modeling (e.g., density functional theory) can predict transition states and activation energies. Studies on similar compounds, such as 2-(4-Ethylphenyl)propanoic acid, use retrosynthesis tools (e.g., AI-powered synthesis planning) to map reaction pathways and identify rate-limiting steps . Experimentally, kinetic isotope effects or Hammett plots can elucidate electronic and steric contributions .

Q. How can impurity profiles of this compound be rigorously characterized for pharmaceutical applications?

  • Methodological Answer : Employ orthogonal techniques:

  • LC-MS/MS for structural identification of disulfide byproducts (e.g., analogous to captopril disulfide impurities) .
  • NMR spectroscopy (e.g., 1H/13C) to resolve stereochemical impurities.
  • Forced degradation studies under acidic/alkaline/oxidative stress (e.g., H2O2, UV light) to simulate stability challenges .
  • Compare results with pharmacopeial standards for thioether compounds, which often specify limits for sulfoxide or sulfone derivatives .

Q. What computational models predict the thermodynamic behavior of this compound in solvent mixtures?

  • Methodological Answer : Use local composition models like the Wilson equation or the Renon-Prausnitz (NRTL) model to estimate activity coefficients in binary/ternary solvent systems . For example, the Gibbs energy of mixing can be calculated for ethanol/water mixtures to optimize extraction or crystallization steps. Molecular dynamics simulations (e.g., GROMACS) can further analyze solvation shells and hydrogen-bonding interactions, particularly for the carboxylic acid and thioether functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.